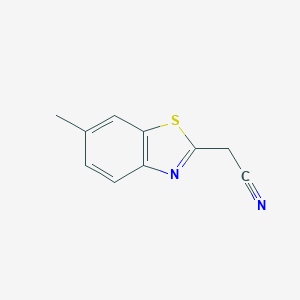

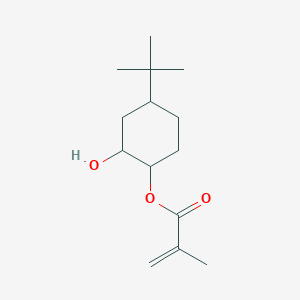

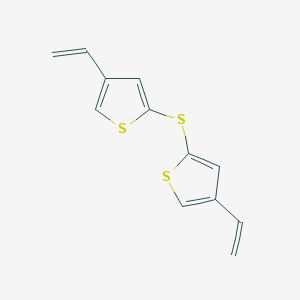

![molecular formula C9H15NO4 B140833 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline CAS No. 613256-52-3](/img/structure/B140833.png)

1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline" is a derivative of L-proline, which is a non-essential amino acid and a precursor in the biosynthesis of proteins. L-proline derivatives have been extensively studied due to their biological significance and their role in pharmaceutical applications, particularly as antihypertensive agents through the inhibition of angiotensin-converting enzyme (ACE) .

Synthesis Analysis

The synthesis of L-proline derivatives often involves the coupling of substituted acids to L-proline. For example, a series of 1-[3-(acylthio)-3-aroylpropionyl]-L-proline derivatives were synthesized, and their ACE inhibitory activity was evaluated . The synthesis of (2S,3R)-3-hydroxy-3-methylproline (OHMePro), a related compound, was achieved through an intramolecular asymmetric aldol reaction using OHMePro itself as an organocatalyst . Another approach for synthesizing similar compounds, such as (2S,3R)-3-hydroxy-3-methylproline, involved a diastereoselective tandem Michael-aldol reaction . Additionally, a chemoenzymatic synthesis route was developed for the preparation of protected (2S,3R)-3-hydroxy-3-methylproline, which showed complete stereoselectivity .

Molecular Structure Analysis

The molecular structure of L-proline derivatives is crucial for their biological activity. The stereochemistry of hydroxyproline, a close relative of the compound , has been extensively studied, with different stereoisomers exhibiting distinct physical properties . The conformation of the pyrrolidine ring in proline-containing peptides, influenced by hydroxylation, affects the peptide's overall structure and function .

Chemical Reactions Analysis

L-proline derivatives undergo various chemical reactions, which are essential for their synthesis and modification. For instance, the synthesis of trans-3-hydroxy-L-proline involved a Sharpless asymmetric epoxidation as a key step . The reactivity of these compounds is influenced by the presence of functional groups, such as hydroxy groups, which can participate in further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of L-proline derivatives, including solubility, melting point, and optical activity, are determined by their molecular structure. The presence of hydroxy groups and other substituents can significantly alter these properties. For example, the optical activity of hydroxyproline stereoisomers varies depending on the position and configuration of the hydroxy group . These properties are essential for the compound's biological activity and its potential therapeutic applications.

Applications De Recherche Scientifique

Roles in Plant Stress Resistance

Research indicates that organic compounds like glycine betaine (GB) and proline play crucial roles in enhancing plant resistance to various environmental stresses, including drought, salinity, and extreme temperatures. These compounds contribute positively to maintaining enzyme and membrane integrity and facilitating osmotic adjustment in stressed plants. Although their exact roles in plant osmotolerance are debated, there's evidence suggesting a positive correlation between the accumulation of these compounds and increased stress tolerance. This has led to research into exogenous application methods to improve plant stress resistance, highlighting the potential of such compounds in agricultural applications (Ashraf & Foolad, 2007).

Conformational Aspects in Peptides

Studies on the ring conformations of proline and hydroxyproline have shown their significance in the structural and functional aspects of peptides. The unique and highly homogeneous conformation of the hydroxy proline ring affects its behavior in cyclic and acyclic derivatives, highlighting its importance in peptide chemistry and potential therapeutic applications (Anteunis et al., 2010).

Neurochemical Effects

Proline's role in primary metabolism and physiological functions has been explored in relation to neurological symptoms and brain abnormalities in hyperprolinemic patients. High proline levels have been associated with neuropathophysiology in some disorders, suggesting its involvement in energy metabolism deficit, oxidative stress, and excitotoxicity. This opens up discussions on the potential therapeutic strategies for conditions related to proline metabolism (Wyse & Netto, 2011).

Hydroxyproline-Based DNA Mimics

Research into hydroxyproline and its derivatives has led to the development of DNA analogues and mimics with improved physicochemical and biological properties. These findings have significant implications for nucleic acid-based diagnostics, isolation, and antisense experiments, demonstrating the potential for hydroxyproline derivatives in therapeutic applications (Efimov & Chakhmakhcheva, 2006).

Propriétés

IUPAC Name |

(2S)-1-[(2R)-3-hydroxy-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-6(5-11)8(12)10-4-2-3-7(10)9(13)14/h6-7,11H,2-5H2,1H3,(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTGZFIBHHGZWEJ-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(=O)N1CCCC1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(=O)N1CCC[C@H]1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60450865 |

Source

|

| Record name | 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2R)-3-Hydroxy-2-methyl-1-oxopropyl]-L-proline | |

CAS RN |

613256-52-3 |

Source

|

| Record name | 1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60450865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

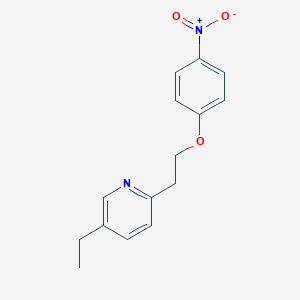

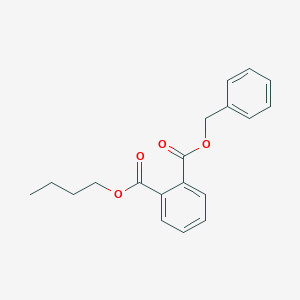

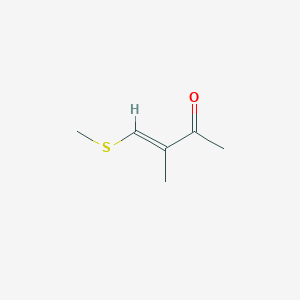

![[Butoxy-(4-methylbenzoyl)amino] acetate](/img/structure/B140762.png)

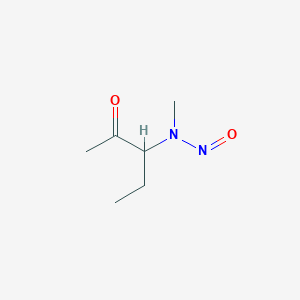

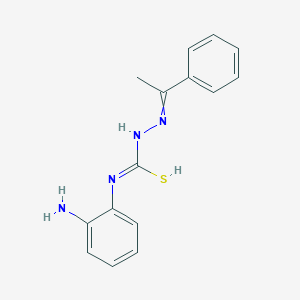

![(R)-8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B140764.png)

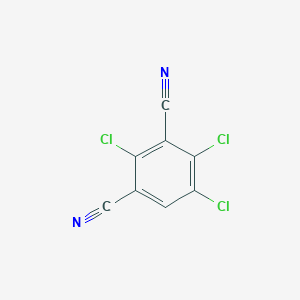

![7-Diethylamino-3-[N-(2-maleimidoethyl)carbamoyl]coumarin](/img/structure/B140785.png)